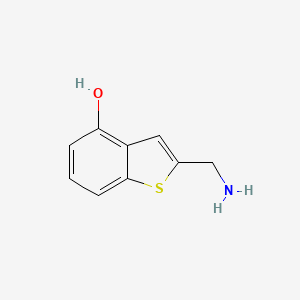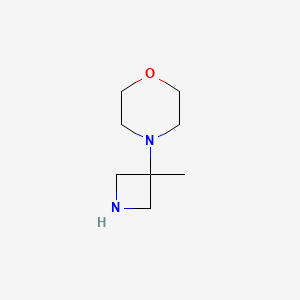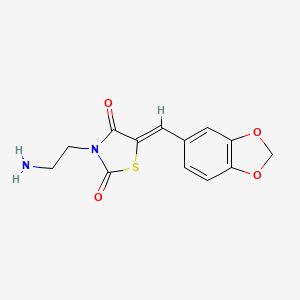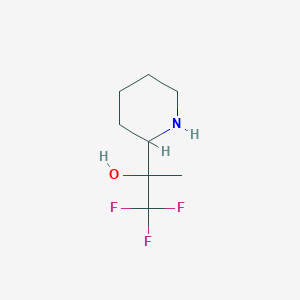![molecular formula C11H24N2O2 B13191506 tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate](/img/structure/B13191506.png)
tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate is a chemical compound with the molecular formula C11H24N2O2 and a molecular weight of 216.32 g/mol . It is often used in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. One common method involves the use of tert-butyl chloroformate and the corresponding amine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from other functional groups .
Medicine
In medicinal chemistry, this compound is used in the development of drug candidates, particularly those targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of metabolic enzymes or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-(1-aminopropan-2-yl)carbamate: Similar in structure but with a different alkyl chain length.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Contains a bicyclic structure instead of a linear chain.
®-tert-Butyl 1-(ethylamino)propan-2-ylcarbamate: A stereoisomer with a different spatial arrangement of atoms.
Uniqueness
tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate is unique due to its specific combination of functional groups and its ability to act as a versatile intermediate in organic synthesis. Its structure allows for selective reactions and modifications, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H24N2O2 |
|---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
tert-butyl N-[1-(ethylamino)butan-2-yl]carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-6-9(8-12-7-2)13-10(14)15-11(3,4)5/h9,12H,6-8H2,1-5H3,(H,13,14) |
InChI-Schlüssel |
ATPVINDJCIICCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CNCC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentyl}methanol](/img/structure/B13191427.png)
![5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13191441.png)



![5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13191454.png)







